1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one
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Overview
Description
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory effects, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one can be compared with other pyridazinone derivatives such as:
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity similar to indomethacin.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their CDK2 inhibitory activity and potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits.
Properties
IUPAC Name |
1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15(2)13-21(26)25-11-9-24(10-12-25)20-8-7-19(22-23-20)18-6-5-16(3)17(4)14-18/h5-8,14-15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXGNOHWXOLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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